molecular formula C21H23N3O4S2 B2675450 N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 892855-89-9

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2675450
CAS RN: 892855-89-9
M. Wt: 445.55
InChI Key: TUZDXMKMKWGDHN-UHFFFAOYSA-N
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Description

“N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide” is a benzamide derivative with a morpholinosulfonyl group and a benzo[d]thiazol-2-yl group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications from polymers to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a morpholinosulfonyl group, and a benzo[d]thiazol-2-yl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the amide group, such as hydrolysis to form benzoic acid and the corresponding amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, benzamides are typically solid at room temperature and have relatively high melting points due to the presence of the amide group, which can form hydrogen bonds . The presence of the morpholinosulfonyl and benzo[d]thiazol-2-yl groups would likely affect these properties, but without specific data, it’s difficult to predict exactly how.

Scientific Research Applications

Pharmaceutical Compositions and Medicinal Applications Research has shown that derivatives similar to N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide play a significant role in pharmaceutical compositions, aimed at treating conditions that involve decreased gastric emptying. These compounds, due to their specific structural features, have potential medicinal applications, highlighting the broad utility of benzamide and morpholino derivatives in therapeutic drug development (Zhang, 2009).

Antimicrobial Activity Several studies have focused on the synthesis and characterization of compounds with morpholine and thiazole moieties due to their antimicrobial properties. For instance, new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action (Zablotskaya et al., 2013). This suggests that similar compounds, including those with the morpholinosulfonyl benzamide group, could be explored for their antimicrobial efficacy.

Synthesis of Biologically Active Molecules The structural components of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, such as the morpholine and thiazole rings, are instrumental in synthesizing a variety of biologically active molecules. For example, the synthesis of α-Morpholinobenzyl isocyanide and related compounds has been documented, indicating the usefulness of morpholine derivatives in creating compounds with potential biological activities (Katritzky, Xie, & Fan, 1993).

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being developed as a pharmaceutical, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic applications .

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14(2)16-5-8-18-19(13-16)29-21(22-18)23-20(25)15-3-6-17(7-4-15)30(26,27)24-9-11-28-12-10-24/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZDXMKMKWGDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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